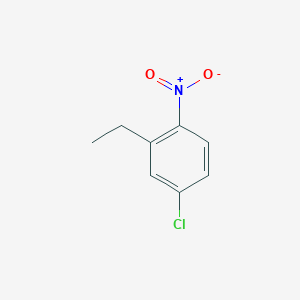
4-CHLORO-2-ETHYL-1-NITROBENZENE
Overview
Description
4-CHLORO-2-ETHYL-1-NITROBENZENE: is an aromatic compound with the molecular formula C8H8ClNO2 It is a derivative of nitrobenzene, where the nitro group is substituted at the second position, the ethyl group at the first position, and the chlorine atom at the fifth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-CHLORO-2-ETHYL-1-NITROBENZENE typically involves the nitration of 1-ethyl-2-chlorobenzene. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid, which acts as a catalyst. The reaction is exothermic and requires careful temperature control to avoid side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction is conducted in a continuous flow reactor to ensure consistent product quality and yield. The reaction mixture is then neutralized, and the product is purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions:
Reduction: 4-CHLORO-2-ETHYL-1-NITROBENZENE can undergo reduction reactions to form 5-Chloro-1-ethyl-2-aminobenzene. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or iron filings in acidic conditions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions. For example, the nitro group can be replaced by other substituents such as halogens or alkyl groups under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron filings with hydrochloric acid.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Reduction: 5-Chloro-1-ethyl-2-aminobenzene.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 4-CHLORO-2-ETHYL-1-NITROBENZENE is used as an intermediate in the synthesis of various organic compounds. It serves as a precursor for the production of dyes, pigments, and pharmaceuticals.
Biology: In biological research, derivatives of this compound are studied for their potential antimicrobial and anticancer properties. The nitro group is known to enhance the biological activity of aromatic compounds.
Medicine: The compound and its derivatives are investigated for their potential use in drug development. They are explored for their ability to inhibit specific enzymes or receptors involved in disease pathways.
Industry: In the industrial sector, this compound is used in the manufacture of agrochemicals, such as herbicides and insecticides. It is also employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-CHLORO-2-ETHYL-1-NITROBENZENE depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to the compound’s antimicrobial or anticancer effects.
Comparison with Similar Compounds
1-Chloro-2-ethyl-4-nitrobenzene: Similar structure but with the nitro group at the fourth position.
1-Ethyl-2-nitrobenzene: Lacks the chlorine substituent.
4-Chloro-1-ethyl-2-nitrobenzene: Chlorine substituent at the fourth position instead of the fifth.
Uniqueness: 4-CHLORO-2-ETHYL-1-NITROBENZENE is unique due to the specific positioning of the chlorine, ethyl, and nitro groups on the benzene ring. This arrangement influences its chemical reactivity and biological activity, making it distinct from other nitrobenzene derivatives.
Properties
Molecular Formula |
C8H8ClNO2 |
|---|---|
Molecular Weight |
185.61 g/mol |
IUPAC Name |
4-chloro-2-ethyl-1-nitrobenzene |
InChI |
InChI=1S/C8H8ClNO2/c1-2-6-5-7(9)3-4-8(6)10(11)12/h3-5H,2H2,1H3 |
InChI Key |
ZWKMZAZHKGXPBS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















